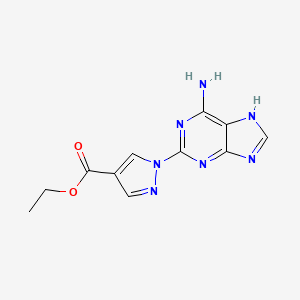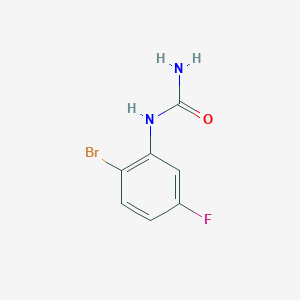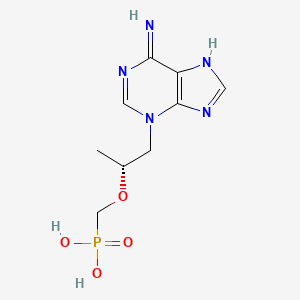
Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester is a complex organic compound that combines the structural features of purine and pyrazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Ring: Starting with a suitable precursor, such as 6-chloropurine, the purine ring is constructed through a series of nucleophilic substitution reactions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via cyclization reactions involving hydrazine derivatives and appropriate diketones.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The purine and pyrazole rings can undergo substitution reactions with halogens, alkyl groups, and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, halogenating agents, and nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted purine and pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide
- 6-Amino-9H-purin-2-ol
- Ethyl 7-(2-Amino-9H-purin-6-yl)thio-2-isopropyl-3-oxoheptanoate
Uniqueness: 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester is unique due to its specific combination of purine and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H11N7O2 |
|---|---|
Molekulargewicht |
273.25 g/mol |
IUPAC-Name |
ethyl 1-(6-amino-7H-purin-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H11N7O2/c1-2-20-10(19)6-3-15-18(4-6)11-16-8(12)7-9(17-11)14-5-13-7/h3-5H,2H2,1H3,(H3,12,13,14,16,17) |
InChI-Schlüssel |
TYWZFNGFJVFTJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N=CN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)

![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)

![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)

![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)

